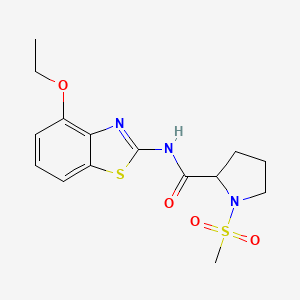![molecular formula C13H18ClN3 B2646262 (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride CAS No. 1803604-53-6](/img/structure/B2646262.png)
(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Alkylation: The imidazole ring is then alkylated with 2-(2-methylphenyl)ethylamine using a suitable alkylating agent such as an alkyl halide or sulfate.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with various biomolecules. It can be used to probe the function of enzymes and receptors that interact with imidazole derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
作用机制
The mechanism of action of (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological membranes and proteins, modulating their function.
相似化合物的比较
Similar Compounds
Histamine: An endogenous compound with an imidazole ring, involved in immune responses and neurotransmission.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.
Uniqueness
(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the 2-(2-methylphenyl)ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-(2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-4-2-3-5-12(11)6-7-14-10-13-15-8-9-16-13;/h2-5,8-9,14H,6-7,10H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALDMFNIDABZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNCC2=NC=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2646182.png)
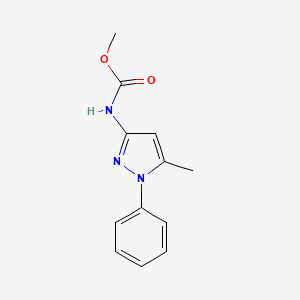
![1,7-Dioxaspiro[4.4]non-2-en-4-one](/img/structure/B2646185.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2646187.png)
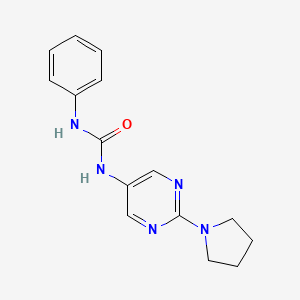
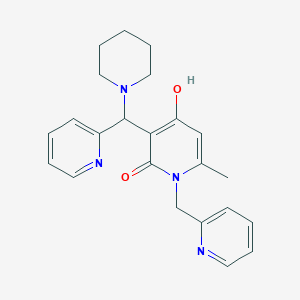
![1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2646190.png)
![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)
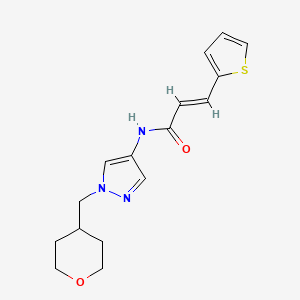
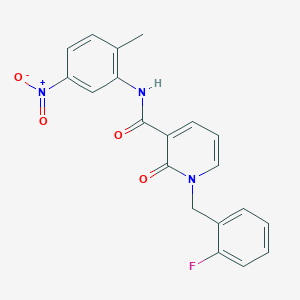
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2646197.png)
